Imidazole ketone erastin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole Ketone Erastin (IKE) is an inducer of ferroptosis . It inhibits glutamate release in human CCF-STTG1 astrocytoma cells , indicating inhibition of the system xc- cystine/glutamate transporter . It is a potent, selective, and metabolically stable inhibitor of the cystine-glutamate antiporter, system xc-, and an activator of ferroptosis . IKE has anti-tumor activity .

Synthesis Analysis

IKE is identified as a potent and metabolically stable inhibitor of system xc− and inducer of ferroptosis . The authors show that IKE exerts an anti-tumor effect in a mouse xenograft model and exhibits distinct lipid metabolism effects . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

Molecular Structure Analysis

The structure of erastin-bound xCT–4F2hc complex reveals molecular mechanisms underlying erastin-induced ferroptosis . Erastin inhibits system Xc− -mediated cystine transport and induces ferroptosis .

Chemical Reactions Analysis

IKE is a potent, selective, and metabolically stable system xc− inhibitor . IKE inhibited tumor growth in a diffuse large B cell lymphoma mouse model . The small molecule IKE is an erastin analog incorporating a carbonyl that can potentially form a reversible covalent interaction with proteins, resulting in >1003 potency improvement compared with erastin in some cell lines .

Physical And Chemical Properties Analysis

IKE has a molecular weight of 655.14 and is soluble in DMSO at 90 mg/mL . It is stored at -20°C for 3 years in powder form and at 4°C for 2 years in solvent .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy via Ferroptosis Induction : IKE has been shown to induce ferroptosis effectively in cancer cells. This property is being explored as a potential therapeutic approach in cancer treatment. In a study on a xenograft model, IKE demonstrated significant anticancer efficacy and safety when delivered using a nanoparticle-based system (Yi, Minikes, & Jiang, 2019).

Effectiveness in Lymphoma Models : IKE has shown promising results in slowing tumor growth in a mouse lymphoma model. Its mechanism involves the inhibition of the cystine-glutamate antiporter, leading to glutathione depletion, lipid peroxidation, and the induction of ferroptosis markers in both in vitro and in vivo studies (Zhang et al., 2019).

Application in Targeted Drug Delivery : IKE's efficacy is enhanced when combined with targeted drug delivery methods. For instance, the use of biodegradable nanoparticles has been employed to improve IKE delivery, demonstrating reduced toxicity in cancer models (Zhang, 2019).

Role in Oxidative Cell Death Pathways : IKE's involvement in oxidative cell death, particularly through the RAS-RAF-MEK signaling pathway, has been identified. This pathway is significant in cell proliferation, differentiation, and survival, and IKE's mechanism of action includes interactions with mitochondrial voltage-dependent anion channels (VDACs) (Yagoda et al., 2007).

General Properties of Imidazole Compounds : Imidazole derivatives, like IKE, have broad applications in clinical medicine. They have been used in various therapeutic areas, including as antifungal agents, in cancer therapy, and in the treatment of bacterial infections (Luca, 2006).

Potential Resistance Mechanisms : Research has explored the mechanisms of resistance to ferroptosis inducers like IKE. The multidrug resistance transporter P-glycoprotein has been identified as a factor that can confer resistance to IKE, suggesting implications for its efficacy in certain cancers (Frye et al., 2023).

Safety And Hazards

IKE may form combustible dust concentrations in air. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and may damage the unborn child . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Zukünftige Richtungen

IKE and piperazine erastin (PE) have poor solubility in water and relative lability, so the solubility should be taken into consideration when drugs are designed . Erastin analogs are capable of inhibiting tumor growth, and they have minimal toxicity both in vitro and in vivo . While small molecule system xc− inhibitors are promising agents for inducing ferroptosis in cancers that are highly dependent on cystine import, there are a number of potential concerns in translating such agents for therapeutic benefit .

Eigenschaften

IUPAC Name |

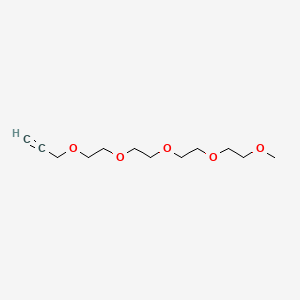

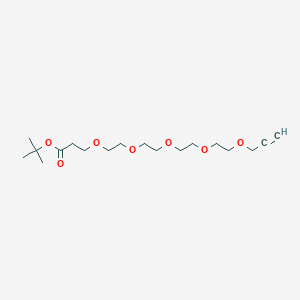

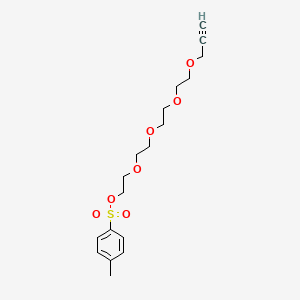

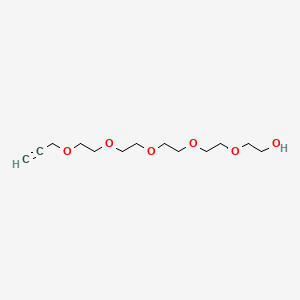

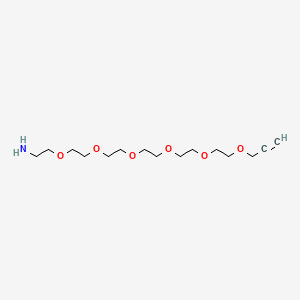

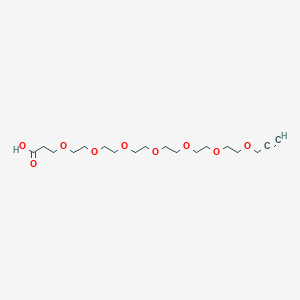

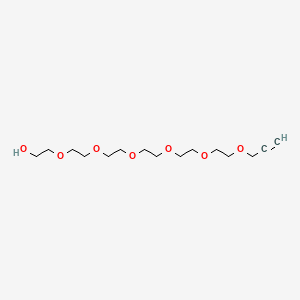

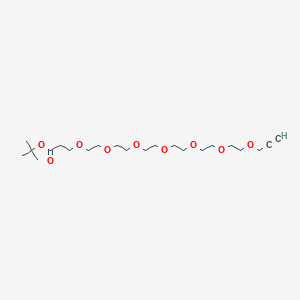

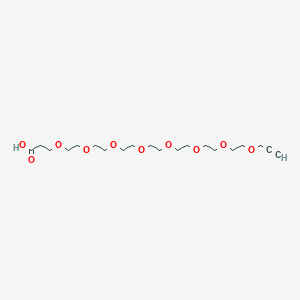

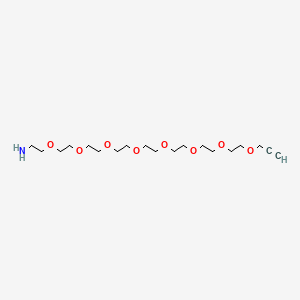

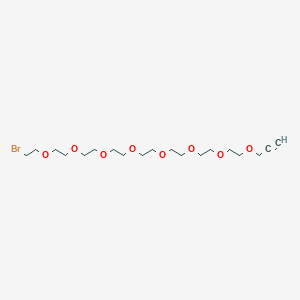

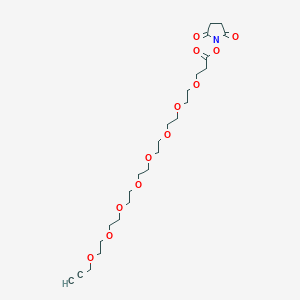

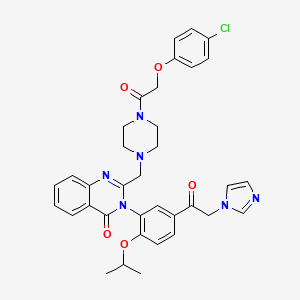

2-[[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]methyl]-3-[5-(2-imidazol-1-ylacetyl)-2-propan-2-yloxyphenyl]quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35ClN6O5/c1-24(2)47-32-12-7-25(31(43)20-40-14-13-37-23-40)19-30(32)42-33(38-29-6-4-3-5-28(29)35(42)45)21-39-15-17-41(18-16-39)34(44)22-46-27-10-8-26(36)9-11-27/h3-14,19,23-24H,15-18,20-22H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPXJPWGVFNGQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)CN2C=CN=C2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35ClN6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazole ketone erastin | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.